DL-Arginine hydrochloride monohydrate is a salt form of the amino acid arginine, a fundamental building block of proteins. As a racemic mixture, it contains both D- and L-enantiomers of arginine. Its chemical formula is C6H14N4O2·HCl·H2O. In scientific research, DL-arginine hydrochloride monohydrate serves as a model compound to study various phenomena, including molecular recognition, crystallography, and the effects of chirality on molecular interactions. [, , , ]
DL-Arginine hydrochloride monohydrate is a compound that represents a racemic mixture of the amino acids L-arginine and D-arginine, both of which are important in various biological processes. This compound is primarily utilized in biochemical research and clinical applications due to its role as a precursor for the synthesis of nitric oxide, a vital signaling molecule in the body. The hydrochloride form enhances the solubility of arginine in aqueous solutions, making it suitable for various formulations.
DL-Arginine hydrochloride monohydrate can be derived from natural sources or synthesized chemically. It is commonly produced through the hydrolysis of proteins that contain arginine or through synthetic processes involving simpler precursors. The compound is commercially available from several chemical suppliers, including Sigma-Aldrich and other pharmaceutical companies, which provide it for research and therapeutic use .
DL-Arginine hydrochloride monohydrate belongs to the class of amino acids and is categorized as a non-essential amino acid. It is classified under the broader category of biochemicals used in metabolic processes and as a dietary supplement.
The synthesis of DL-Arginine hydrochloride monohydrate can be achieved through various methods, including enzymatic and chemical routes. One notable method involves:
The reaction conditions typically involve heating at temperatures ranging from 50°C to 70°C, with optimal yields achieved around 60°C. The use of solvents like diethyl phosphite can further improve reaction efficiency. Reaction times may vary based on the specific method employed but generally aim for reduced duration while maximizing yield .
The molecular structure of DL-Arginine hydrochloride monohydrate can be represented by its chemical formula . The structure features:
Crystallographic studies have shown that DL-Arginine hydrochloride monohydrate forms stable crystalline structures, which can be analyzed using techniques such as X-ray diffraction to determine precise atomic arrangements .
DL-Arginine hydrochloride participates in various biochemical reactions:
The reactivity of DL-Arginine hydrochloride is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions under appropriate conditions.
The mechanism by which DL-Arginine hydrochloride exerts its biological effects primarily revolves around its conversion to nitric oxide. This process involves:
Studies indicate that increased availability of DL-Arginine can enhance nitric oxide production, thereby improving endothelial function and cardiovascular health .
Relevant analyses often include high-performance liquid chromatography for purity assessment and spectroscopic methods for structural confirmation .
DL-Arginine hydrochloride monohydrate has several scientific uses:
The industrial synthesis of DL-arginine hydrochloride monohydrate typically involves the neutralization of DL-arginine with hydrochloric acid followed by crystallization from aqueous ethanol to yield the monohydrate form. This process requires precise control of pH, temperature, and solvent composition to ensure high chemical purity (>97%) and proper hydrate formation [7]. For laboratory-scale racemic resolution, classical methods employ gelatine hydrolysis with concentrated hydrochloric acid (sp. gr. 1.19) under reflux conditions. This exhaustive hydrolysis (8-10 hours) ensures complete breakdown into constituent amino acids, followed by multiple cycles of dilution and vacuum concentration to remove excess HCl [2].
Stereochemical control during racemic synthesis is achieved through derivatization techniques. Two principal methodologies dominate:
Table 1: Comparative Synthesis Yields from Gelatine Hydrolysis
Method | Intermediate | Yield (per 500g gelatine) | Final Product Purity |
---|---|---|---|
Benzaldehyde derivatization | Benzylidenearginine | 35-40g | 88-90% recovery |
Flavianate precipitation | Arginine dinitronaphtholsulfonate | 113-118g | 44-48g equivalent |
Preferential Enrichment (PE) represents a symmetry-breaking phenomenon in crystallization that enables chiral resolution of DL-arginine salts. When applied to arginine fumarate (ArgFum), PE starts from a slightly enantio-enriched solution (~5% ee) under high supersaturation (β > 6) and stagnant conditions. This process yields a highly enriched mother liquor (>90% ee) and crystals with slight opposite enrichment (-2% to -5% ee), defying conventional phase diagram predictions [3] [6]. The mechanism operates through four sequential anomalies:
For DL-arginine fumarate, PE efficiency is evidenced by conversion of +5% ee solutions to +96±1% ee mother liquors within six days, with deposited crystals showing -2% to -5% ee of the counter-enantiomer [3]. Crucially, this phenomenon requires:
Table 2: Preferential Enrichment Performance in DL-ArgFum
Phase | L-Enantiomer Mass (mg) | D-Enantiomer Mass (mg) | Enantiomeric Excess (ee%) |
---|---|---|---|
Initial Solution | ~52.5 | ~47.5 | +5% |
Final Mother Liquor | 63±2 | 1.0±0.1 | +96±1% |
Final Crystals | 353±9 | 380±10 | -3.7%* |
*Calculated from mass differential
Isotopic labeling provides critical insights into the dynamic recrystallization processes during Preferential Enrichment. Studies using L-arginine-[d7,15N4] hydrochloride introduced into D-arginine-enriched systems demonstrate continuous enantiomeric exchange between solution and crystals. Chiral HPLC-MS/MS tracking reveals that isotopically labeled L-arginine incorporates into growing crystals even when the system starts with D-arginine excess, proving bidirectional mass transfer [3] [8].
These experiments disproved the long-held assumption that PE requires solvent-mediated solid transitions. No polymorphic conversion was observed during in-situ X-ray powder diffraction (XRPD) analyses, with crystals maintaining the NOLPEL racemic compound structure (P-1 space group) throughout enrichment [3] [6]. Mass balance assessments confirm that approximately 15-20% of crystalline material undergoes dissolution-reprecipitation during a single PE cycle, facilitating the continuous enrichment process. The isotopic tracer methodology established that PE operates through sustained kinetic exchange rather than equilibrium phase behavior [6].
Homochiral pre-associations in supersaturated solutions critically determine the initial crystallization pathway of DL-arginine hydrochloride systems. In aqueous solutions, DL-arginine fumarate exhibits anticoncerted dimerization, where L-arginine preferentially associates with L-enantiomers and D-with D-enantiomers through guanidinium-carboxylate hydrogen bonding [3]. These homochiral aggregates (predominantly 1D chains) act as supramolecular building blocks for crystal nucleation [6].
The racemic crystal structure (P-1 space group) paradoxically contains heterochiral dimers connected via head-to-tail hydrogen bonds between carboxylate and guanidyl groups. This suggests that homochiral assemblies must structurally reorganize during incorporation into the lattice. Molecular dynamics simulations indicate this reorganization creates fault zones enriched in single enantiomers, enabling selective dissolution. The solid-solution-like behavior of the racemic crystal allows limited enantiomeric substitution in crystallographic sites, facilitating the formation of these enrichment-prone fault zones [3].
Supersaturation (β = C/C*) critically controls the nucleation pathway and crystal form selection in DL-arginine hydrochloride systems. For arginine fumarate:
The metastable phase exhibits higher solubility and disorder due to:
This kinetic phase persists under stagnant conditions, gradually undergoing surface restructuring and selective dissolution at fault zones. The high β condition (β ≥ 6) creates a thermodynamic driving force for partial dissolution of enantiopure regions, as pure enantiomers exhibit 2-3 times higher solubility than the racemic compound. This differential solubility enables the symmetry-breaking enrichment process [3] [6].
Table 3: Supersaturation Effects on DL-ArgFum Crystallization
Supersaturation (β) | Nucleation Phase | Crystal Order | PE Efficiency |
---|---|---|---|
β < 4 | Stable racemic compound | High | None |
β = 4-6 | Mixed phases | Moderate | Variable |
β ≥ 6 | Metastable solid solution | Low | High (>90% ee) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7